molecular formula C17H16F3NO2 B5536792 2-(2,4-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide

2-(2,4-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B5536792
M. Wt: 323.31 g/mol
InChI Key: OORAHQJOBJOGMY-UHFFFAOYSA-N
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Description

2-(2,4-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide is an organic compound that features both phenoxy and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 2,4-dimethylphenol with 2-chloroacetyl chloride to form 2-(2,4-dimethylphenoxy)acetyl chloride. This intermediate is then reacted with 3-(trifluoromethyl)aniline under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and an organic solvent like dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction: The amide group can be reduced to form corresponding amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted phenoxyacetamides.

Scientific Research Applications

2-(2,4-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-(2,4-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity and leading to the desired biological effect. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]ethanamide
  • 2-(2,4-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]propionamide

Uniqueness

2-(2,4-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide is unique due to the presence of both the phenoxy and trifluoromethyl groups, which confer distinct chemical and physical properties. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it more effective in various applications compared to similar compounds without this group.

Properties

IUPAC Name

2-(2,4-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NO2/c1-11-6-7-15(12(2)8-11)23-10-16(22)21-14-5-3-4-13(9-14)17(18,19)20/h3-9H,10H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OORAHQJOBJOGMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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